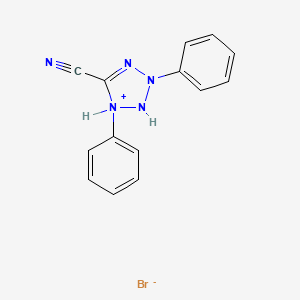
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the cyano group and the diphenyl groups makes this compound unique and interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting tetrazole intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
科学研究应用
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The cyano group and the tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Cyano-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
- 5-Cyano-2,3-ditolyl-tetrazolium chloride
Uniqueness
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89206-03-1 |
|---|---|
分子式 |
C14H12BrN5 |
分子量 |
330.18 g/mol |
IUPAC 名称 |
1,3-diphenyl-1,2-dihydrotetrazol-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C14H11N5.BrH/c15-11-14-16-19(13-9-5-2-6-10-13)17-18(14)12-7-3-1-4-8-12;/h1-10,17H;1H |
InChI 键 |
RNAILRMPLLUNEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[NH+]2C(=NN(N2)C3=CC=CC=C3)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)
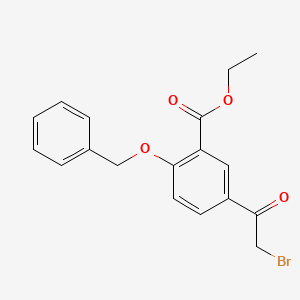
![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)


![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
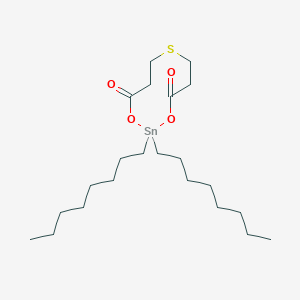
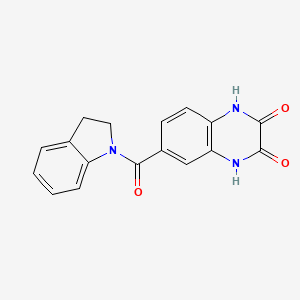
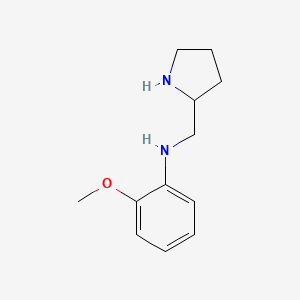
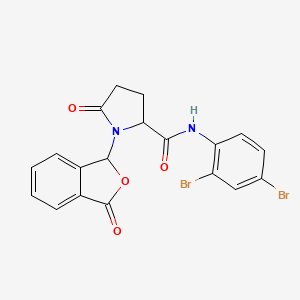
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
